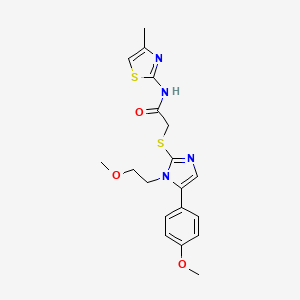![molecular formula C14H12N4O3S B2768403 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide CAS No. 2034601-17-5](/img/structure/B2768403.png)
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. The structure of the compound includes a thienopyrimidine core linked to a dihydropyridine ring via an ethyl chain, capped with a carboxamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide typically involves multi-step organic reactions. The initial step includes the formation of the thienopyrimidine core by cyclization reactions involving sulfur-containing precursors and pyrimidine derivatives. This core is then linked to the dihydropyridine ring through ethylation, followed by introduction of the carboxamide group via amide bond formation.
Industrial Production Methods
Industrial production often employs optimized conditions to maximize yield and purity. Techniques such as high-temperature cyclization, solvent-controlled reactions, and catalysis are utilized. Quality control is maintained through rigorous purification steps including recrystallization and chromatographic techniques.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation at the dihydropyridine ring, converting it to a pyridine ring.
Reduction: Reduction can occur at the oxo groups, potentially forming hydroxyl derivatives.
Substitution: The thienopyrimidine and dihydropyridine rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens, alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation typically yields pyridine derivatives, reduction can yield hydroxyl derivatives, and substitution reactions result in a variety of modified thienopyrimidine or dihydropyridine compounds, depending on the substituents used.
科学研究应用
Chemistry
The compound serves as a building block in organic synthesis, aiding in the development of new materials and molecular architectures.
Biology
It is explored for its potential as an enzyme inhibitor or receptor modulator due to its unique structural properties.
Medicine
Studies investigate its application as a therapeutic agent, targeting various diseases due to its potential pharmacological activities.
Industry
In industrial settings, the compound is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects through interactions at the molecular level, potentially inhibiting enzyme activity or modulating receptor functions. The thienopyrimidine and dihydropyridine rings provide binding sites for specific molecular targets, facilitating these interactions.
相似化合物的比较
Similar Compounds
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyridine-4-carboxamide
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
2-amino-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
Uniqueness
Compared to other similar compounds, 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide exhibits unique binding properties and a distinct reaction profile due to the presence of both oxo and carboxamide functional groups, which influence its chemical behavior and biological activity.
Hope that’s as comprehensive as you need it to be!
属性
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11-7-9(1-3-15-11)12(20)16-4-5-18-8-17-13-10(14(18)21)2-6-22-13/h1-3,6-8H,4-5H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPPMKPUOVOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
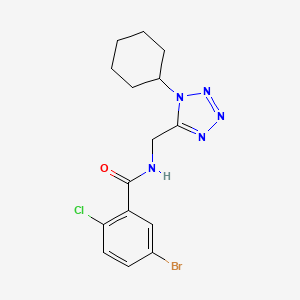
![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)
![trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde](/img/structure/B2768323.png)
![N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2768325.png)
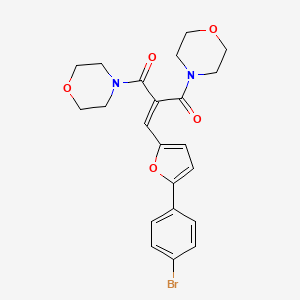
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)
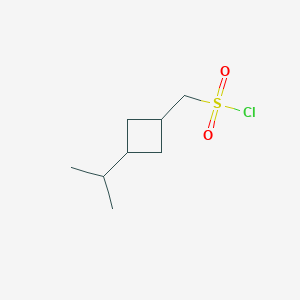
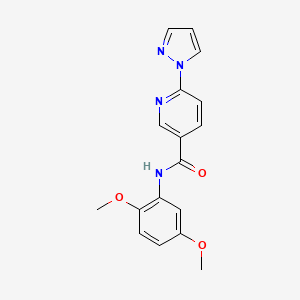
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2768332.png)
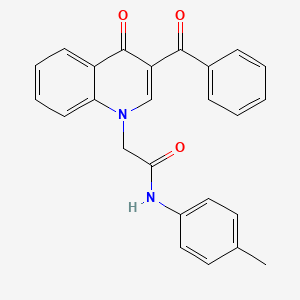
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide](/img/structure/B2768339.png)
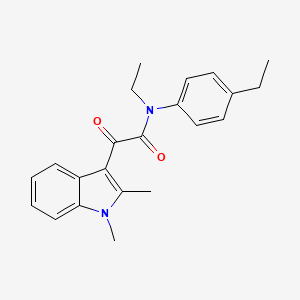
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
